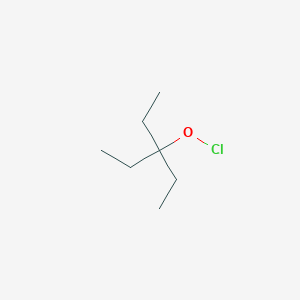
3-Ethylpentan-3-yl hypochlorite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylpentan-3-yl hypochlorite is a chemical compound that belongs to the class of alkyl hypochlorites. These compounds are known for their reactivity and are often used in various chemical reactions and industrial applications. The molecular formula of this compound is C7H15ClO, and it is characterized by the presence of a hypochlorite group attached to a 3-ethylpentan-3-yl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylpentan-3-yl hypochlorite typically involves the reaction of 3-ethylpentan-3-ol with a chlorinating agent such as sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective formation of the hypochlorite compound. The general reaction can be represented as follows:
3-Ethylpentan-3-ol+NaOCl→3-Ethylpentan-3-yl hypochlorite+NaOH
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are mixed and reacted under optimized conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethylpentan-3-yl hypochlorite undergoes various chemical reactions, including:
Oxidation: The hypochlorite group can act as an oxidizing agent, facilitating the oxidation of other compounds.
Substitution: The hypochlorite group can be substituted by other nucleophiles, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other nucleophiles. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding alcohols or ketones, while substitution reactions may produce various substituted compounds.
Aplicaciones Científicas De Investigación
3-Ethylpentan-3-yl hypochlorite has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It can be used in biochemical assays to study the effects of hypochlorite on biological molecules.
Medicine: Research into its potential use as a disinfectant or antiseptic is ongoing.
Industry: It is used in the production of certain chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Ethylpentan-3-yl hypochlorite involves the release of hypochlorite ions, which can react with various substrates. The molecular targets and pathways involved depend on the specific application and reaction conditions. In biological systems, hypochlorite ions can oxidize cellular components, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethylpentan-3-ol: A tertiary alcohol that can be used as a precursor in the synthesis of 3-Ethylpentan-3-yl hypochlorite.
Sodium hypochlorite: A common chlorinating agent used in the synthesis of various hypochlorite compounds.
Uniqueness
This compound is unique due to its specific structure and reactivity. Its ability to act as both an oxidizing agent and a substrate for substitution reactions makes it valuable in various chemical and industrial applications.
Propiedades
Número CAS |
93368-97-9 |
|---|---|
Fórmula molecular |
C7H15ClO |
Peso molecular |
150.64 g/mol |
Nombre IUPAC |
3-ethylpentan-3-yl hypochlorite |
InChI |
InChI=1S/C7H15ClO/c1-4-7(5-2,6-3)9-8/h4-6H2,1-3H3 |
Clave InChI |
OEQLMKJHIISBLR-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CC)OCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


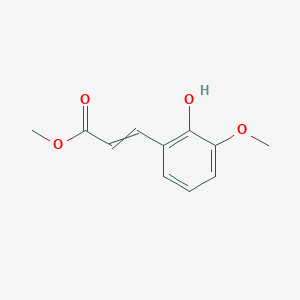
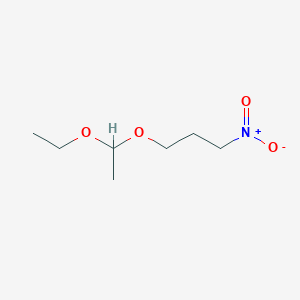
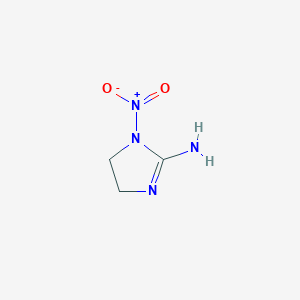
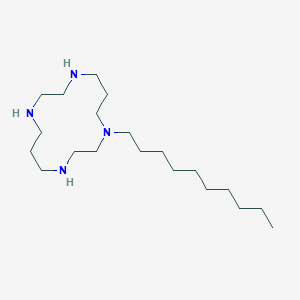
![2,2'-[(5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14366285.png)
![1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14366293.png)
![1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14366324.png)
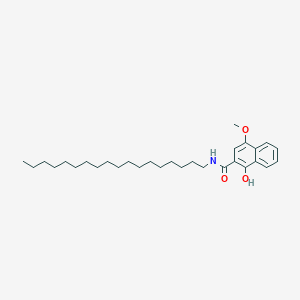
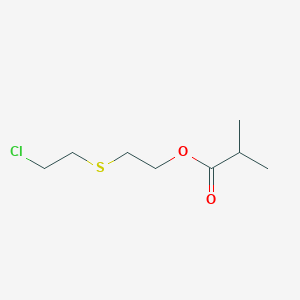
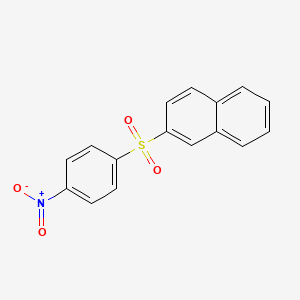
![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)
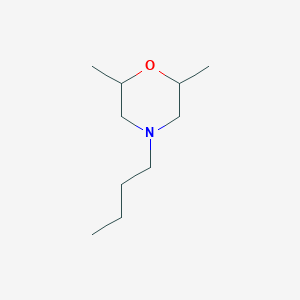
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)
![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)
